2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Description
The compound 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide features a thieno[2,3-d]pyrimidine core substituted with hydroxy and methyl groups, coupled with an acetamide linker bearing a 4-sulfamoylphenyl moiety. This structure combines electron-rich heterocyclic systems with a sulfonamide group, which is often associated with enhanced biological activity and solubility. Its design aligns with pharmacophores targeting enzymes like carbonic anhydrases or kinases, where sulfonamide and pyrimidine groups play critical roles in binding .
Properties
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S3/c1-8-9(2)26-15-13(8)14(22)19-16(20-15)25-7-12(21)18-10-3-5-11(6-4-10)27(17,23)24/h3-6H,7H2,1-2H3,(H,18,21)(H2,17,23,24)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETDMLRFPJODJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thieno[2,3-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety. The presence of both sulfur and nitrogen heteroatoms enhances its biological reactivity. The molecular formula is , with a molecular weight of approximately 345 g/mol.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[2,3-d]pyrimidines possess significant antimicrobial properties. The compound's structure may contribute to its effectiveness against various pathogens.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. For instance, IC50 values for related compounds against COX-1 and COX-2 have been reported, indicating their potential as anti-inflammatory agents .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For example, certain thieno[2,3-d]pyrimidine derivatives have shown comparable inhibitory effects on cancer cell lines to established chemotherapeutic agents like doxorubicin .
Synthesis
The synthesis of This compound can be achieved through multi-step reactions involving the following key steps:
- Formation of the Thieno[2,3-d]pyrimidine Core : This involves the cyclization of appropriate precursors.
- Sulfanylation : The introduction of the sulfanyl group is typically achieved through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves the coupling of the thieno[2,3-d]pyrimidine derivative with an acetamide moiety.
Case Studies and Research Findings
Recent literature highlights various studies focusing on the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Key Compound :
- 2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide () Differences:
- Pyrimidine Substituents : 3-Ethyl and 4-oxo groups replace the 4-hydroxy and 5,6-dimethyl groups.
- Acetamide Group : 4-Methylphenyl vs. 4-sulfamoylphenyl.
- Implications :
- The 4-oxo group may reduce solubility compared to the hydroxy substituent in the target compound.
Hexahydrobenzothieno Analogs :
- N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Differences:
- A fused cyclohexene ring increases lipophilicity.
- 4-Ethylphenyl substituent lacks the sulfamoyl group’s hydrogen-bonding capacity.
- Implications :
- Enhanced membrane permeability but reduced solubility compared to the target compound .
Variations in the Acetamide-Linked Aromatic Group
Chlorophenyl Derivatives :
- 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide () Differences:
- 4-Chlorophenyl group vs. 4-sulfamoylphenyl.
- Diaminopyrimidine core vs. hydroxy-dimethylthienopyrimidine. Implications:
- The chloro group’s electron-withdrawing effect may enhance reactivity but reduce solubility.
- Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations, unlike the target compound’s planar acetamide .
Pyridinyl and Dichlorophenyl Derivatives :
- 2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Differences :
- Dichlorophenyl group introduces strong electron-withdrawing effects.
- Dihydropyrimidinone ring lacks thieno-fusion. Implications:
- Higher melting point (230°C) suggests greater crystallinity than the target compound.
- Chlorine atoms may improve binding to hydrophobic pockets but increase toxicity risks .
Electronic and Conformational Differences
Sulfamoyl vs. Methyl/Methoxy Groups :
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Differences :
- Pyridinyl group introduces a basic nitrogen, altering electronic properties.
- Implications:
- Perpendicular aromatic rings may reduce π-π stacking efficiency in crystal lattices .
Sulfamoylphenyl-Specific Effects :
The 4-sulfamoylphenyl group in the target compound provides:
- Strong hydrogen-bonding capacity via sulfonamide (–SO₂NH₂).
- Enhanced solubility in polar solvents compared to methyl or ethyl substituents.
- Potential for targeting sulfonamide-sensitive enzymes like carbonic anhydrases .
Research Findings and Implications
- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution between thiol-containing heterocycles and chloroacetamides (e.g., ). The target compound likely follows a similar pathway .
- The hydroxy group may improve metabolic stability compared to oxo derivatives .
- Crystallography : SHELX programs () are widely used for structural validation. The target compound’s crystal structure would benefit from SHELXL refinement to analyze intramolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
